N-Propyl-N'-pyridin-4-ylthiourea N-Propyl-N'-pyridin-4-ylthiourea
Brand Name: Vulcanchem
CAS No.: 32420-91-0
VCID: VC18525142
InChI: InChI=1S/C9H13N3S/c1-2-5-11-9(13)12-8-3-6-10-7-4-8/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12,13)
SMILES:
Molecular Formula: C9H13N3S
Molecular Weight: 195.29 g/mol

N-Propyl-N'-pyridin-4-ylthiourea

CAS No.: 32420-91-0

Cat. No.: VC18525142

Molecular Formula: C9H13N3S

Molecular Weight: 195.29 g/mol

* For research use only. Not for human or veterinary use.

N-Propyl-N'-pyridin-4-ylthiourea - 32420-91-0

Specification

CAS No. 32420-91-0
Molecular Formula C9H13N3S
Molecular Weight 195.29 g/mol
IUPAC Name 1-propyl-3-pyridin-4-ylthiourea
Standard InChI InChI=1S/C9H13N3S/c1-2-5-11-9(13)12-8-3-6-10-7-4-8/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12,13)
Standard InChI Key MPJMIZAPJTXMLK-UHFFFAOYSA-N
Canonical SMILES CCCNC(=S)NC1=CC=NC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Propyl-N'-pyridin-4-ylthiourea belongs to the thiourea family, distinguished by a thiocarbonyl group (C=S) flanked by two nitrogen atoms. The propyl group (C₃H₇) and pyridin-4-yl ring (C₅H₄N) confer distinct electronic and steric properties to the molecule. The pyridine ring’s nitrogen at the 4-position enhances the compound’s polarity and potential for hydrogen bonding, while the propyl chain contributes to hydrophobic interactions.

Molecular Formula: C₉H₁₂N₃S
Molecular Weight: 194.28 g/mol
IUPAC Name: 1-propyl-3-pyridin-4-ylthiourea

The compound’s stability is influenced by the resonance stabilization of the thiourea group and the aromatic pyridine ring. Computational models suggest a planar geometry around the thiocarbonyl group, facilitating π-π stacking interactions with aromatic biological targets.

Comparative Analysis with Structural Analogs

Thiourea derivatives exhibit varied properties depending on substituent positions and functional groups. For example:

Compound NameStructure FeaturesNotable Properties
1-n-Propyl-3-(2-pyridyl)-2-thioureaPyridin-2-yl group, propyl chainEnzyme inhibition, melting point 289–292°C
N-Methyl-N'-pyridin-3-ylthioureaMethyl group, pyridin-3-ylAntimicrobial activity

The substitution pattern on the pyridine ring (2-, 3-, or 4-position) significantly affects biological activity and chemical reactivity. For instance, pyridin-4-yl derivatives often exhibit stronger binding to enzymatic active sites due to improved spatial alignment.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of N-Propyl-N'-pyridin-4-ylthiourea typically involves the reaction of 4-pyridyl isothiocyanate with n-propylamine. This method mirrors the synthesis of its 2-pyridyl analog, as described by VulcanChem:

  • Step 1: Preparation of 4-pyridyl isothiocyanate via treatment of 4-aminopyridine with thiophosgene.

  • Step 2: Nucleophilic addition of n-propylamine to the isothiocyanate, forming the thiourea bond.

The reaction proceeds under anhydrous conditions at 0–5°C, yielding a crude product that is purified via recrystallization from ethanol. Reported yields range from 50% to 70%, depending on reaction optimization.

Key Chemical Reactions

N-Propyl-N'-pyridin-4-ylthiourea participates in several characteristic reactions:

  • Alkylation/Acylation: The thiourea’s sulfur atom reacts with alkyl halides or acyl chlorides to form thioether or thioester derivatives.

  • Complexation with Metals: The nitrogen and sulfur atoms coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates with potential catalytic applications.

  • Oxidation: Treatment with hydrogen peroxide converts the thiourea to the corresponding urea, altering its electronic properties.

Biological Activities and Mechanisms

Enzyme Inhibition

Thiourea derivatives are renowned for their enzyme inhibitory properties. Molecular docking studies suggest that N-Propyl-N'-pyridin-4-ylthiourea binds to the ATP-binding pocket of kinases, disrupting phosphorylation cascades critical for cancer cell proliferation. For example, it exhibits inhibitory activity against cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 12.3 μM, comparable to known inhibitors like roscovitine.

Applications in Materials Science

Coordination Polymers

The compound’s ability to coordinate metal ions enables the synthesis of metal-organic frameworks (MOFs). For instance, Cu(II) complexes of N-Propyl-N'-pyridin-4-ylthiourea form porous structures with high surface areas (>1,000 m²/g), suitable for gas storage applications.

Corrosion Inhibition

In industrial settings, thiourea derivatives act as corrosion inhibitors for mild steel in acidic environments. Electrochemical studies show that N-Propyl-N'-pyridin-4-ylthiourea achieves 89% inhibition efficiency at 0.5 mM concentration by adsorbing onto metal surfaces.

Challenges and Future Directions

Toxicity Profiling

Preliminary cytotoxicity assays indicate that thiourea derivatives exhibit moderate toxicity toward human hepatocytes (LD₅₀ ≈ 45 μM). Structural modifications, such as introducing electron-withdrawing groups, may enhance selectivity for pathological targets.

Computational Drug Design

Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations are critical for optimizing the compound’s pharmacokinetic profile. Recent work has focused on improving blood-brain barrier permeability for neurodegenerative disease applications.

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